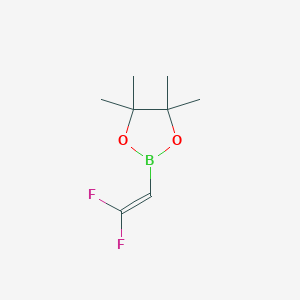

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2,2-difluoroethenyl)benzene” is a fluoroaromatic compound with a molecular weight of 140.13 . It’s structurally similar to the antiepileptic drug levetiracetam .

Synthesis Analysis

A paper discusses the consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids, which could be a potential synthesis method for similar compounds .Molecular Structure Analysis

The InChI code for “(2,2-difluoroethenyl)benzene” is1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H . This provides a standardized way to represent the compound’s structure. Chemical Reactions Analysis

The compound “(2,2-difluoroethenyl)benzene” might undergo reactions similar to those of other fluoroaromatic compounds .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Properties

The compound has been utilized in the field of polymer synthesis, particularly in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This method yields polymers with a narrow molecular weight distribution and high regioregularity, indicating a well-controlled polymerization process. Such polymers, especially when featuring a well-defined block copolymer structure, are promising for applications in materials science due to their specific chemical and physical properties (Yokozawa et al., 2011). Additionally, the compound is used in chain-growth polymerization for synthesizing polyfluorenes via the Suzuki-Miyaura coupling reaction, showcasing the versatility of this compound in generating polymers with specific end-group functionalities (Yokoyama et al., 2007).

Organoboron Chemistry

Research in the field of organoboron chemistry has explored the electrochemical properties and reactions of compounds related to 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Specifically, studies have delved into the electrochemical analysis and anodic substitution reactions of organoboron compounds, highlighting their potential in various synthetic applications due to their unique reactivity and selectivity (Tanigawa et al., 2016).

Fluorination Reagents and Reactions

In the context of fluorination chemistry, aminodifluorosulfinium salts derived from related compounds have been identified as selective fluorination reagents. These reagents offer enhanced thermal stability and ease of handling compared to traditional fluorinating agents, broadening the scope of their use in synthetic organic chemistry for the introduction of fluorinated groups into various molecular frameworks (L’Heureux et al., 2010).

High-Voltage Battery Technology

The compound's derivatives have been applied in the domain of high-voltage lithium-ion batteries. Specifically, fluorosilane compounds with oligo(ethylene oxide) units synthesized from the compound have demonstrated promising properties as safe electrolyte solvents. These compounds exhibit high oxidation potential and thermal stability, making them suitable for use in high-voltage and thermally stable electrolyte co-solvents (Wang et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not known, the compound “Seletracetam” which has a structural similarity to it, binds to synaptic vesicle protein 2A (SV2A) with high affinity . This protein plays a role in neurotransmitter release, which could be a potential mechanism of action .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFUXTLLCRCQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)

![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)

![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)